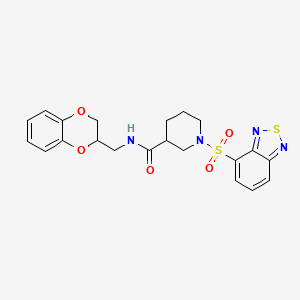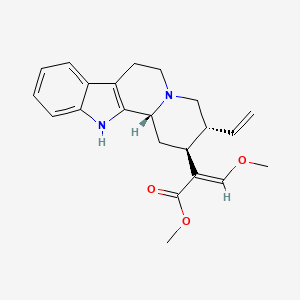
Hirsuteine
Overview
Description
Hirsuteine is an indole alkaloid isolated from the plant species Uncaria, particularly Uncaria rhynchophylla . It is known for its therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . This compound has shown promising effects in treating neurological and cardiovascular diseases, as well as exhibiting anticancer potentials .
Mechanism of Action
Target of Action
Hirsuteine, a naturally occurring indole alkaloid found in various Uncaria species , primarily targets the Nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound interacts with its primary target, the Nicotinic acetylcholine receptor, leading to a series of changes in the cell. It has been found to suppress the proliferation of certain cancer cells, such as the NCI-H1299 lung cancer cell lines, in a time- and dose-dependent manner . This suppression is associated with the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce apoptotic cell death, oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion . These effects are likely associated with its interaction with the Nicotinic acetylcholine receptor and the subsequent changes in cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . The study found that this compound has a bioavailability of 4.4% , indicating that a small portion of the administered dose reaches systemic circulation. This low bioavailability could be due to factors such as poor absorption, extensive metabolism, or rapid elimination .
Result of Action
The action of this compound results in significant molecular and cellular effects. It induces robust apoptosis in certain cancer cells, downregulates Bcl-2, and upregulates cytoplasmic cytochrome C, Bax, Apaf1, cleaved caspase-3, and cleaved caspase-9 . These changes drive apoptotic cell death, effectively suppressing the growth of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its presence in food items such as fish, seafood, meat, poultry, dairy, and some grain products, as well as fruits and vegetables, suggests that dietary intake could influence its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
Hirsuteine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to act as a non-competitive antagonist of nicotinic receptors, inhibiting dopamine release from rat pheochromocytoma cells . Additionally, it interacts with cyclin E and CDK2, leading to cell cycle arrest in the G0-G1 phase . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell proliferation and neurotransmission.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound has been observed to suppress cell proliferation in a dose- and time-dependent manner . It induces apoptosis by downregulating Bcl-2 and upregulating Bax, Apaf1, and cleaved caspase-3 and -9 . Furthermore, this compound influences cell signaling pathways, including those involved in oxidative stress and inflammation, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic receptors, acting as an antagonist and inhibiting dopamine release . In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome C from mitochondria and the subsequent activation of caspases . Additionally, this compound modulates the expression of genes related to cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized and eliminated from the brain within 60 minutes of administration . This rapid metabolism suggests that this compound has a short half-life, which may influence its long-term effects on cellular function. Despite its short half-life, this compound has demonstrated sustained antiproliferative and pro-apoptotic effects in cancer cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to inhibit the proliferation of NSCLC cells in a dose-dependent manner . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest, while lower doses have shown minimal effects. At very high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation in the liver, resulting in the formation of metabolites that are excreted in urine and bile . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the hydroxylation reactions. These metabolic pathways highlight the importance of liver function in the clearance of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After administration, this compound is rapidly absorbed and distributed to tissues such as the liver, kidney, spleen, and lung . It has also been detected in the brain, suggesting that it can cross the blood-brain barrier . The distribution of this compound is facilitated by transporters and binding proteins that help in its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it induces the release of cytochrome C and activates the intrinsic apoptotic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirsuteine can be synthesized through various chemical reactions involving indole alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Uncaria species. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Hirsuteine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
Hirsuteine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Hirsuteine is compared with other indole alkaloids such as hirsutine, rhynchophylline, and isorhynchophylline:
Hirsutine: Similar in structure and therapeutic effects but differs in specific molecular targets and pathways.
Rhynchophylline: Known for its cardiovascular benefits, similar to this compound but with distinct pharmacological properties.
Isorhynchophylline: Shares neuroprotective effects with this compound but has unique chemical properties and applications.
This compound stands out due to its broad spectrum of therapeutic benefits and its potential in treating various diseases, making it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-AZQGJTAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201046112 | |
| Record name | Hirsuteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35467-43-7 | |
| Record name | Hirsuteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35467-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hirsuteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirsuteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIRSUTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
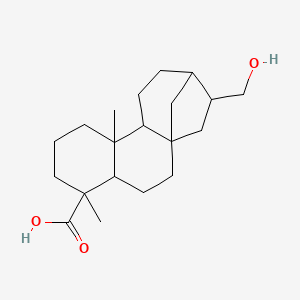
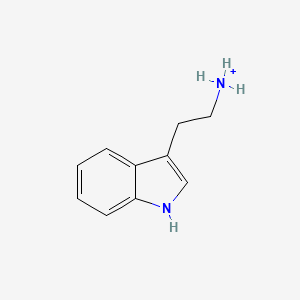
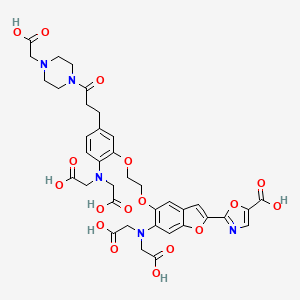
![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)
![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)
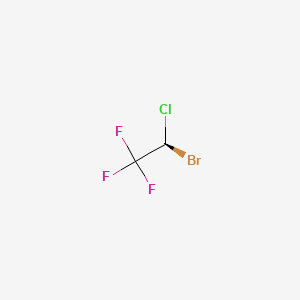
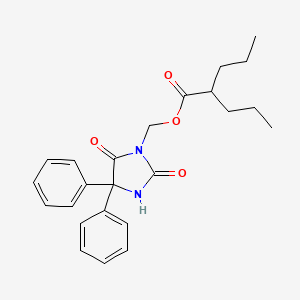

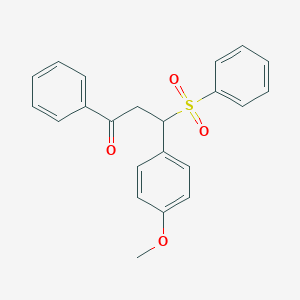
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1227973.png)
